![molecular formula C10H16FNO2 B12630796 Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 919286-50-3](/img/structure/B12630796.png)
Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a bicyclic compound that features a fluorine atom and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:
Formation of the Azabicyclo Structure: The azabicyclo[3.3.1]nonane core can be synthesized through a series of cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by a ring-closing metathesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium iodide or potassium thiocyanate.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different halogens or functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its ability to interact with biological targets.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Agrochemicals: Investigated for use in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow it to interact with enzymes and receptors in a unique manner, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
- Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
- 3-Azabicyclo[3.3.1]nonane Derivatives
Uniqueness: Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated counterparts .
Eigenschaften
CAS-Nummer |
919286-50-3 |
|---|---|
Molekularformel |
C10H16FNO2 |
Molekulargewicht |
201.24 g/mol |
IUPAC-Name |
methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-14-10(13)12-8-3-2-4-9(12)6-7(11)5-8/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
ZMDLFRZZMSXKHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1C2CCCC1CC(C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)

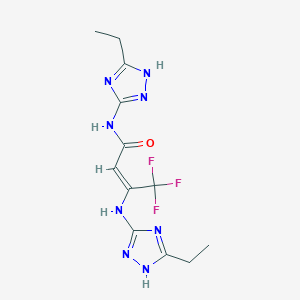
![N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B12630741.png)
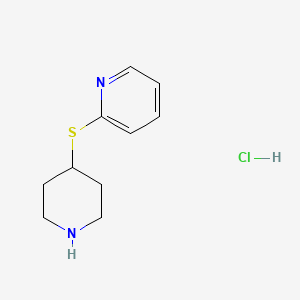

![6-Chloro-3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12630759.png)
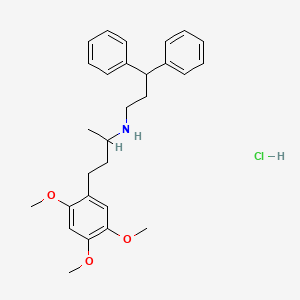
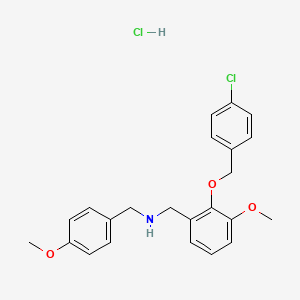
![Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-](/img/structure/B12630773.png)
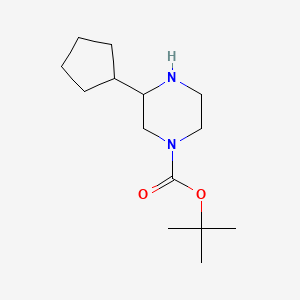
![[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12630780.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-](/img/structure/B12630788.png)
